molecular formula C9H12O4 B096676 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester CAS No. 17447-60-8

2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester

Cat. No. B096676
CAS RN: 17447-60-8
M. Wt: 184.19 g/mol
InChI Key: BTHUKAQVHWDTAH-UHFFFAOYSA-N
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Patent
US04713478

Procedure details

The procedure of Example 2 was followed except that trans-1,4-dichlorobutene-2 as obtained by the procedure of Example 3 was condensed with dimethyl malonate. High yields of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate of high purity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)/[CH:2]=[CH:3]/[CH2:4]Cl.[C:7]([O:14][CH3:15])(=[O:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10]>>[CH:2]([CH:3]1[CH2:4][C:8]1([C:7]([O:14][CH3:15])=[O:13])[C:9]([O:11][CH3:12])=[O:10])=[CH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(/C=C/CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained by the procedure of Example 3

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1C(C1)(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.